4-Chlorocyclohexene
Overview
Description
4-Chlorocyclohexene is a chlorinated derivative of cyclohexene, a six-membered cyclic hydrocarbon with one double bond. It is an organic compound that contains a chlorine atom substituted at the fourth position of the cyclohexene ring. This compound is of interest in various chemical reactions and serves as a precursor or intermediate in the synthesis of other chemical compounds.
Synthesis Analysis
The synthesis of 4-chlorocyclohexene can be achieved through the reaction of 1,4-cyclohexadiene with hydrogen chloride, where zinc chloride is used as a catalyst and glacial acetic acid as a solvent. The reaction yields 4-chlorocyclohexene as the major product, along with dichlorocyclohexanes and unreacted 1,4-cyclohexadiene as minor products .
Molecular Structure Analysis
The molecular structure of 4-chlorocyclohexene is characterized by the presence of a chlorine atom attached to a cyclohexene ring. The introduction of chlorine can influence the molecular configuration and packing, as seen in related compounds where chlorine substitution leads to more planar configurations due to intermolecular interactions . The molecular structure can be further elucidated using X-ray crystallography, which provides detailed information on the arrangement of atoms within the crystal lattice .
Chemical Reactions Analysis
4-Chlorocyclohexene undergoes various chemical reactions, including its reaction with aqueous sulfuric acid, which results in the formation of cis- and trans-isomers of 3- and 4-chlorocyclohexanols, along with other by-products such as dichlorocyclohexanes and phenylcyclohexane . Additionally, 4-chlorocyclohexene can be used in Friedel-Crafts reactions to synthesize compounds like 4-(4-chlorophenyl)cyclohexanol, which can be further oxidized to 4-(4-chlorophenyl)cyclohexanone .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-chlorocyclohexene can be inferred from studies on similar compounds. For instance, the vibrational frequencies and molecular geometry can be determined using FT-IR, FT-Raman spectra, and DFT calculations, which provide insights into the effect of substituents like the vinyl group on the ring vibrational frequencies . The thermal decomposition kinetics of 4-chlorocyclohexene have been studied, revealing the rate constants for the elimination of hydrogen chloride and the influence of the double bond's position relative to the chlorine atom on the reaction rate .
Scientific Research Applications
Synthesis and Chemical Reactions
4-Chlorocyclohexene has been studied for its synthesis and chemical reactions. The synthesis from 1, 4-cyclohexadiene and hydrogen chloride was investigated, resulting in products like dichlorocyclohexanes and 1, 4-cyclohexadiene. Additionally, its reaction with aqueous sulfuric acid produced cis- and trans-isomers of 3-and 4-chlorocyclohexanols along with other by-products like sulfates of chlorocyclohexanols, dichlorocyclohexanes, and phenylcyclohexane (Amagasa, Saito, Suzuki, & Kobayashi, 1970).
Kinetic Studies
The thermal decompositions of 4-chlorocyclohexene were studied, revealing insights into its gas-phase reactions. The rate constants for hydrogen chloride elimination were determined, highlighting the influence of the double bond position relative to the chlorine atom on the rate of this reaction (Holmes & Dakubu, 1972).
Cyclization Applications
Cyclization of 1,5-hexadien-3-ols was explored, where 4-chlorocyclohexene moiety is used in the production of chloro-octalines, octalones, and hexahydro-azulenones. This demonstrates its utility in complex organic synthesis processes (Idrissi & Santelli, 1989).
Molecular Structure Analysis
The molecular structures of mono-substituted chlorocyclohexene were determined using gas-phase electron diffraction. This provided detailed insights into bond distances and angles, contributing to a better understanding of its structural properties (Lu, Chiang, & Chiang, 1980).
Plasticizer Radiation Stability
A study on the effect of a plasticizer on the radiation stability of poly(vinyl chloride) utilized 4-chlorocyclohexene as a model compound. This research highlighted the changes in radiolysis products due to the presence of a plasticizer, contributing to the understanding of material stability under radiation (Szymański, S̀mietańska, & Truszkowski, 1980).
Photolysis Studies
The generation and reactivity of 4-aminophenyl cations by photolysis of 4-chloroaniline were investigated, demonstrating the potential use of 4-chlorocyclohexene in photochemical processes and its reactivity under such conditions (Guizzardi et al., 2001).
Safety And Hazards
properties
IUPAC Name |
4-chlorocyclohexene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Cl/c7-6-4-2-1-3-5-6/h1-2,6H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDVDTXDSDVLPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40918791 | |
Record name | 4-Chlorocyclohex-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40918791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorocyclohexene | |
CAS RN |
930-65-4 | |
Record name | 4-Chlorocyclohexene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=930-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chlorocyclohexene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930654 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chlorocyclohex-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40918791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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